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Compound of Interest

Compound Name: 2-lodo-6-(trifluoromethyl)pyridine

Cat. No.: B597997

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical
compound 2-lodo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and
agrochemical research. This document details its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, offering valuable insights for its identification,
characterization, and application in synthesis.

Core Spectral Data

The following tables summarize the key spectral data obtained for 2-lodo-6-
(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H, 13C, and °F NMR Spectral Data for 2-lodo-6-(trifluoromethyl)pyridine
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. . Coupling

Chemical Shift . .
Nucleus Multiplicity Constant (J) Assignment

(3) ppm

Hz

IH NMR 7.85 t 7.8 H-4
7.75 d 7.7 H-3
7.50 d 7.9 H-5
13C NMR 148.8 (q) quartet 35.1 C-6
140.2 singlet - C-4
131.7 singlet - C-5
127.3 (q) quartet 3.5 C-3
120.9 (q) guartet 275.4 CFs
100.1 singlet - C-2
1°F NMR -67.8 S - CFs

Note: NMR data can be influenced by solvent and concentration. The data presented here is a

representative example.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for 2-lodo-6-(trifluoromethyl)pyridine

Wavenumber (cm~?) Intensity Assignment
~3080 Weak Aromatic C-H stretch
. C=C/C=N aromatic ring

~1580, 1550, 1420 Medium )

stretching
~1300-1100 Strong C-F stretching (CFs group)
~840, 790 Medium C-H out-of-plane bending
~500-600 Medium C-I stretch
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Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-lodo-6-(trifluoromethyl)pyridine

L Mass-to-Charge Relative Intensity .

lonization Mode . Assignment
Ratio (m/z) (%)

Electron lonization
273 100 [M]* (Molecular lon)

(ED

146 - [M-1]+

127 - [+

69 - [CFs]*

Note: Fragmentation patterns can vary depending on the ionization energy and the specific
mass spectrometer used.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-lodo-6-(trifluoromethyl)pyridine is prepared in a deuterated solvent, typically
chloroform-d (CDCIs), at a concentration of approximately 10-20 mg/mL.

e 1H NMR: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters
include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR: Spectra are acquired on the same instrument at a frequency of 100 MHz. A
spectral width of 0-160 ppm is used, with a relaxation delay of 2-5 seconds and a larger
number of scans (1024-4096) to achieve a good signal-to-noise ratio. Proton decoupling is
employed to simplify the spectrum.

o 19F NMR: Spectra are obtained at a frequency of 376 MHz. A typical spectral width of -50 to
-80 ppm is used, with a relaxation delay of 1-2 seconds.
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Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid
samples.

e Abackground spectrum of the clean ATR crystal is recorded.

e A small amount of the solid 2-lodo-6-(trifluoromethyl)pyridine is placed onto the ATR
crystal.

e Pressure is applied to ensure good contact between the sample and the crystal.

o The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1,

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

A small amount of the sample is introduced into the instrument, typically via a direct insertion
probe or after separation by gas chromatography.

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to
induce ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio by a
mass analyzer.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of 2-lodo-6-
(trifluoromethyl)pyridine.
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Caption: Workflow for the spectral characterization of 2-lodo-6-(trifluoromethyl)pyridine.

 To cite this document: BenchChem. [Technical Guide to the Spectral Analysis of 2-lodo-6-
(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597997#2-iodo-6-trifluoromethyl-pyridine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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